molecular formula C18H20N6O2S B2802889 5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-64-7

5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2802889
CAS RN: 877638-64-7
M. Wt: 384.46
InChI Key: RUMKDFNPHHZZCP-UHFFFAOYSA-N
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Description

The compound “5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a complex organic molecule. It contains several functional groups including a phenylpiperazine, a triazolopyrimidinone, and a thioether .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The phenylpiperazine and triazolopyrimidinone rings would likely contribute to the rigidity of the molecule, while the thioether group could potentially introduce some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenylpiperazine and triazolopyrimidinone rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

  • Enzyme Inhibition

    Compounds similar to 5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been evaluated as potential inhibitors of enzymes like 15-lipoxygenase (15-LO), showcasing their potential as enzyme inhibitors in pharmacological contexts (Asghari et al., 2016).

  • Antimicrobial and Antituberculous Activities

    Certain structural analogs have demonstrated promising antituberculous and antimicrobial activities. These analogs are synthesized through specific reactions and tested for their activity against various microbial strains, suggesting potential utility in treating infections and diseases like tuberculosis (Titova et al., 2019), (Lahmidi et al., 2019), (Gomha et al., 2018).

  • Antitumor Properties

    Derivatives of this compound have been synthesized and tested for antitumor activities, indicating their potential in cancer treatment. The compounds showed significant potency against certain cancer cell lines, hinting at their applicability in oncology (Gomha et al., 2017).

Synthesis and Characterization of Derivatives

  • Derivative Synthesis

    A series of derivatives of this compound have been synthesized, adding to the chemical diversity and potential applications in various fields of research. These derivatives are characterized and synthesized through specific reactions, expanding the utility of the parent compound in scientific research (Afrough et al., 2017), (Abdelriheem et al., 2017).

  • Spectral and Structural Analysis

    Novel derivatives have been synthesized and subjected to thorough spectroscopic and structural analysis, including X-ray diffraction and various spectral techniques. This comprehensive characterization helps in understanding the molecular structure and potential interactions of these compounds (Davoodnia et al., 2008), (Youssef et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, phenylpiperazines are often used in the development of drugs for their potential neuroactive properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug candidate, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

5-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-13-11-15(25)19-17-20-21-18(24(13)17)27-12-16(26)23-9-7-22(8-10-23)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMKDFNPHHZZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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